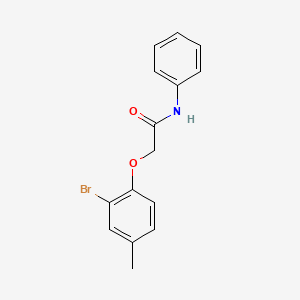

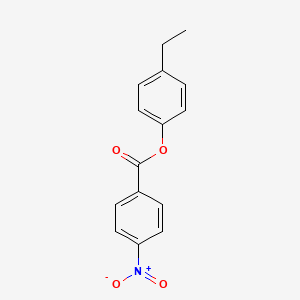

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-bromo-4-methylphenoxy)-N-phenylacetamide" falls within a category of organic compounds known for their potential in various applications, including pharmaceuticals. The interest in these compounds stems from their diverse chemical properties and ability to undergo various chemical reactions, making them valuable for synthetic and medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves palladium-catalyzed reactions or the reductive carbonylation of nitrobenzene derivatives. For example, a one-pot synthesis method has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, leading to N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of similar compounds shows stereogenic centers and crystallizes as racemates. For instance, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide exhibits a stereogenic center but crystallizes as a racemate, as indicated by the centrosymmetric space group (Huoming Li, Jin-Long Wu, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For example, palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides result in unique multiple arylation via successive C-C and C-H bond cleavages, demonstrating the complex chemical behavior of these compounds (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).

科学的研究の応用

Hemoglobin Allosteric Modifiers

Bromophenol derivatives have been studied for their ability to alter the oxygen affinity of hemoglobin, indicating their potential use in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds are structurally related to marketed antilipidemic agents, suggesting a broad pharmacological relevance (Randad, Mahran, Mehanna, & Abraham, 1991).

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with no activity against several human cancer cell lines and microorganisms, showcasing the exploration of marine resources for potential new substances with biological activity (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

Antioxidant and Peroxyl Radical Scavenging Activity

Phenolic derivatives, closely related in structure to bromophenols, have been analyzed for their antioxidant properties and ability to scavenge peroxyl radicals. These studies provide insights into the chemical behavior of phenolic compounds in biological systems, which may extend to bromophenol derivatives (Dinis, Madeira, & Almeida, 1994).

Palladium-catalyzed Arylation Reactions

Research on palladium-catalyzed reactions involving bromophenol derivatives indicates their potential in synthetic organic chemistry, particularly in the formation of complex molecules through multiple arylation processes (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Environmental Degradation and Treatment

Studies on the degradation of acetaminophen, a compound structurally similar to bromophenols, under UV/H2O2 treatment reveal the complexity of water treatment processes and the formation of potentially harmful byproducts. This research underscores the importance of understanding the environmental behavior and treatment challenges of bromophenol derivatives (Li, Song, Fu, Tsang, & Yang, 2015).

Synthesis and Biological Evaluation

Efforts to synthesize and evaluate the biological activities of bromophenol derivatives have led to discoveries in the fields of antioxidant and anticancer research. The development of novel methylated and acetylated bromophenol derivatives shows promise for drug development due to their significant biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

特性

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMDVWCMLRJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)